2-Cloro-9,10-bis(4-etoxi fenil) antraceno

Descripción general

Descripción

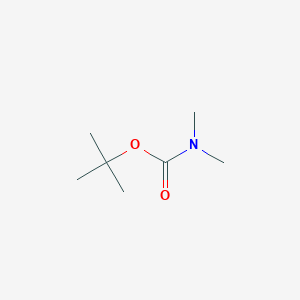

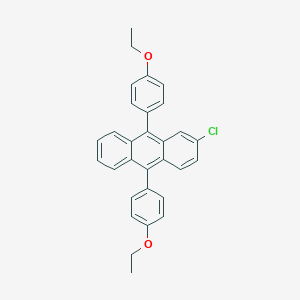

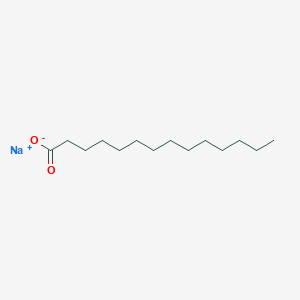

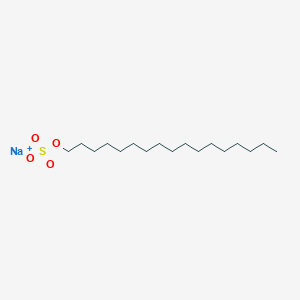

The compound "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the introduction of chlorine and ethoxyphenyl groups at specific positions on the anthracene core. The presence of these substituents can significantly alter the physical, chemical, and electronic properties of the molecule compared to the parent anthracene.

Synthesis Analysis

The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been reported to proceed through the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation . Although the exact synthesis of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is not detailed in the provided papers, similar synthetic strategies involving chlorination and subsequent functionalization with ethoxyphenyl groups could be inferred.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can be significantly influenced by the substituents attached to the anthracene core. For instance, the introduction of chlorine or phenylsulfanyl groups into 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could suggest a change in the electronic properties and potentially affect the cardiotoxicity of the compounds . The exact molecular structure of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" would likely exhibit similar electronic alterations due to the presence of electron-withdrawing chlorine and electron-donating ethoxyphenyl groups.

Chemical Reactions Analysis

Anthracene derivatives can participate in various chemical reactions. For example, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derivatives have been used as building blocks for further chemical modifications through desilylation and palladium-mediated C-C coupling processes . The presence of a chlorine atom in "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" could also allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The piezofluorochromic properties of 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes have been studied, revealing that the solid-state fluorescence and piezochromic luminescence can be tuned by altering the length of alkyl chains . Although the specific properties of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" are not provided, it can be anticipated that the introduction of ethoxyphenyl groups would impact its optical properties, and the chlorine atom could affect its reactivity and interactions with other molecules.

Aplicaciones Científicas De Investigación

Materiales de diodos emisores de luz orgánica (OLED)

Los derivados del antraceno se utilizan comúnmente como materiales hospedadores en OLED debido a sus excelentes propiedades fotofísicas. “2-Cloro-9,10-bis(4-etoxi fenil) antraceno” podría servir como un bloque de construcción semiconductor de molécula pequeña, contribuyendo al desarrollo de pantallas OLED avanzadas con mayor eficiencia y mayor duración .

Investigación de quimioluminiscencia

La quimioluminiscencia implica la emisión de luz como resultado de una reacción química. Dado que compuestos de antraceno similares se utilizan como reactivos en la investigación de quimioluminiscencia, “this compound” puede explorarse por su potencial para mejorar el brillo o la duración de las reacciones quimioluminiscentes .

Aplicaciones de luminiscencia de conversión ascendente (UCL)

Los derivados del antraceno han mostrado promesa en aplicaciones UCL basadas en soluciones, que implican convertir fotones de baja energía en fotones de mayor energía. El compuesto en cuestión podría investigarse por su capacidad para aumentar el desplazamiento anti-Stokes aparente, mejorando así la eficiencia de UCL .

Estudios de propiedades fotofísicas

El estudio de las propiedades fotofísicas es crucial para comprender cómo las moléculas absorben y emiten luz. “this compound” podría sintetizarse y caracterizarse para explorar sus espectros de absorción, tiempos de vida de fluorescencia y rendimientos cuánticos, que son parámetros esenciales para diversas aplicaciones ópticas .

Síntesis de compuestos orgánicos novedosos

Los derivados del antraceno se utilizan a menudo como materiales de partida o intermedios en la síntesis de compuestos orgánicos novedosos. El antraceno clorado y etoxilado podría ser un precursor para sintetizar nuevos materiales con propiedades electrónicas u ópticas únicas .

Mecanismo De Acción

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZBUUPBPFZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617264 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135965-21-8 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135965-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)

![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)